

Introduction: The Strategic Importance of 4-Chloro-3-iodo-1H-indazole

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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazole

Cat. No.: B106426

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The indazole nucleus is a prominent bicyclic heterocycle, recognized in medicinal chemistry as a "privileged scaffold."^{[1][2]} Its rigid structure and ability to participate in various biological interactions have cemented its role in the design of numerous therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.^{[1][2][3]} Within this important class of compounds, **4-Chloro-3-iodo-1H-indazole** (CAS Number: 518990-33-5) emerges as a highly strategic building block.

This guide provides a comprehensive technical overview of **4-Chloro-3-iodo-1H-indazole**, focusing on its synthesis, physicochemical properties, core reactivity, and applications. The presence of two distinct halogen atoms at specific positions—a highly reactive iodine at the C3 position and a less reactive chlorine at the C4 position—offers medicinal chemists a powerful tool for sequential and regioselective functionalization. This dual-halogenation pattern is particularly valuable for constructing complex molecular architectures, as exemplified by its use as a key reagent in the synthesis of potent inhibitors of mitotic kinase TTK, a target in oncology.
^{[1][4]}

Physicochemical & Spectral Data

The fundamental properties of **4-Chloro-3-iodo-1H-indazole** are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at temperatures ranging from -20°C to 4°C, protected from light.^{[4][5]}

Property	Value	References
CAS Number	518990-33-5	[4] [6]
Molecular Formula	C ₇ H ₄ ClIN ₂	[6]
Molecular Weight	278.48 g/mol	[4] [6]
Purity	Commercially available at ≥95% to ≥98%	[6]
Appearance	Typically an off-white to yellow or brown solid	N/A
Storage	Store at -20°C or 4°C, protect from light	[4] [5]

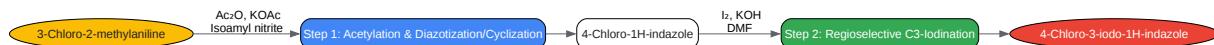
Spectral Characterization

While comprehensive, publicly available spectra are limited, analytical data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through commercial suppliers.[\[7\]](#) Based on the structure and data for analogous compounds, the following spectral features can be anticipated:

- ¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), with the N-H proton appearing as a broad singlet at a downfield chemical shift.
- ¹³C NMR: Resonances for the seven carbon atoms would be observed, with the carbon atoms attached to the halogens (C3 and C4) being significantly influenced by their electronegativity and shielding effects.
- Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) corresponding to the molecular weight, along with isotopic patterns characteristic of chlorine.[\[8\]](#)

Synthesis and Methodology

The synthesis of **4-Chloro-3-iodo-1H-indazole** is not typically achieved in a single step. A logical and efficient two-step sequence involves the initial formation of the 4-chloro-1H-indazole precursor, followed by a regioselective iodination at the C3 position.



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Caption: Synthetic workflow for **4-Chloro-3-iodo-1H-indazole**.

Step 1: Preparation of 4-Chloro-1H-indazole

The precursor is reliably synthesized from the inexpensive and commercially available 3-chloro-2-methylaniline.[9][10] The process involves an initial acetylation of the amine, followed by an intramolecular diazotization and cyclization to form the indazole ring. The acetylation step is crucial as it forms the N-acetyl intermediate, which facilitates the subsequent ring-closure reaction upon treatment with a nitrite source.[9][11]

Protocol: Synthesis of 4-Chloro-1H-indazole[9][11]

- Reaction Setup: In a round-bottomed flask, suspend 3-chloro-2-methylaniline and potassium acetate in chloroform.
- Acetylation: Cool the mixture to 0°C with stirring. Slowly add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
- Cyclization: Heat the mixture to approximately 60°C. Add isoamyl nitrite (or another suitable nitrite source like tert-butyl nitrite) and stir the reaction overnight at this temperature.[9][11]
- Work-up & Hydrolysis: After cooling, add water and THF. Cool the mixture again to 0°C and add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to hydrolyze the N-acetyl group.[10][11] Stir for 2-3 hours.
- Extraction & Isolation: Perform an aqueous work-up and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and

concentrate under reduced pressure to yield 4-chloro-1H-indazole, typically as an orange or white solid.

Step 2: Regioselective Iodination of 4-Chloro-1H-indazole

The C3 position of the indazole ring is electronically favorable for electrophilic substitution.[12] Iodination can be achieved with high regioselectivity using molecular iodine in the presence of a base. The base (e.g., KOH) deprotonates the indazole, forming a more nucleophilic indazolide anion that readily attacks the iodine molecule.[13][14]

Protocol: Synthesis of **4-Chloro-3-iodo-1H-indazole**[13][14]

- Reaction Setup: Dissolve the 4-chloro-1H-indazole precursor in a polar aprotic solvent such as DMF.
- Iodination: To the stirred solution, add molecular iodine (I_2), followed by the portion-wise addition of a strong base like potassium hydroxide (KOH).
- Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
- Work-up & Isolation: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate ($NaHSO_3$ or $Na_2S_2O_3$) to neutralize excess iodine.[13] Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-Chloro-3-iodo-1H-indazole**.

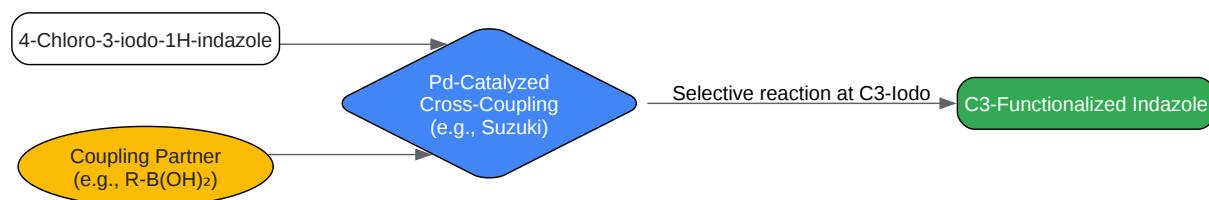
Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **4-Chloro-3-iodo-1H-indazole** lies in the differential reactivity of its two halogen substituents. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions.[15] This reactivity

difference allows for selective functionalization at the C3 position while leaving the C4 chlorine intact for potential subsequent transformations.

This molecule is a quintessential substrate for reactions central to modern drug discovery:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many kinase inhibitors.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further chemistry or as key pharmacophoric elements.



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Caption: Selective functionalization via Pd-catalyzed cross-coupling.

This selective reactivity makes it an ideal starting material for building libraries of complex indazole derivatives for screening against various biological targets, most notably protein kinases.^{[1][4]}

Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-Chloro-3-iodo-1H-indazole** is essential. The compound is generally classified as harmful and an irritant.

Hazard Class	GHS Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation	H315: Causes skin irritation. (Some sources may indicate H314: Causes severe skin burns).[16]	P280: Wear protective gloves/protective clothing. P264: Wash skin thoroughly after handling.[16]
Eye Damage/Irritation	H319: Causes serious eye irritation. (Some sources may indicate H314: Causes severe eye damage).[16]	P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Avoid generating dust.[16]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[16]

Conclusion

4-Chloro-3-iodo-1H-indazole is a high-value, versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined regiochemistry, featuring a reactive C3-iodo

handle and a more stable C4-chloro substituent, provides a robust platform for sequential, controlled diversification. For scientists in drug discovery and development, this molecule is not merely a reagent but a strategic tool that enables the efficient construction of novel indazole-based therapeutics, particularly in the competitive field of kinase inhibitor research. Its logical synthesis and predictable reactivity make it an indispensable component in the modern medicinal chemist's toolbox.

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